![molecular formula C19H13NO2 B13854110 3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a furo[3,2-b]pyridine core with a phenyl group, making it a versatile scaffold for various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol typically involves a multi-step process. One common method starts with the Claisen-Schmidt condensation of chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits. This is followed by sequential cyclizations and functional modifications to yield the desired furo[3,2-b]pyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the phenolic hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential against various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions suggest that the compound disrupts key cellular signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Furo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrazolo[4,3-c]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol stands out due to its unique combination of a furo[3,2-b]pyridine core with a phenyl group, which enhances its versatility and potential for various applications. Its strong binding affinities to multiple molecular targets also highlight its potential as a multi-target therapeutic agent.
特性
分子式 |
C19H13NO2 |
|---|---|
分子量 |
287.3 g/mol |
IUPAC名 |
3-(7-phenylfuro[3,2-b]pyridin-2-yl)phenol |
InChI |
InChI=1S/C19H13NO2/c21-15-8-4-7-14(11-15)18-12-17-19(22-18)16(9-10-20-17)13-5-2-1-3-6-13/h1-12,21H |
InChIキー |
AZWPCMPLMRQQET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)C=C(O3)C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)

![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
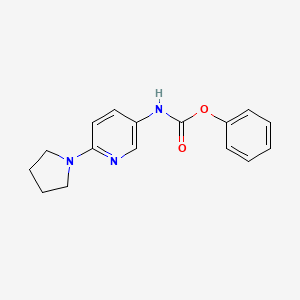
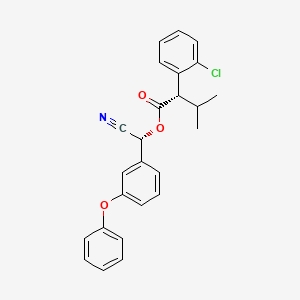


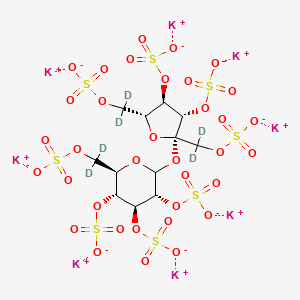
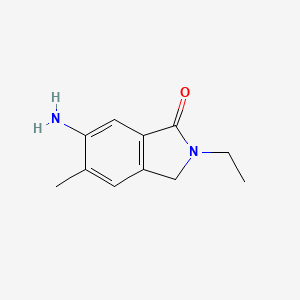
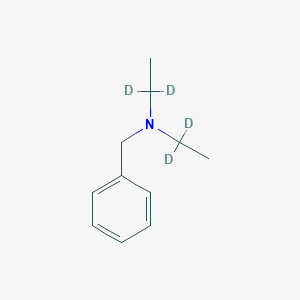

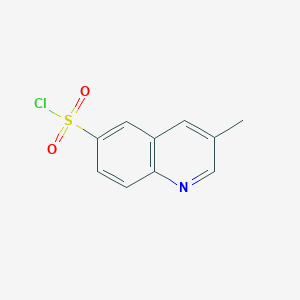
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)
![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)
